molecular formula C28H26N6O3 B11396220 N-[2-(1-methyl-5-{[(4-methyl-1-oxophthalazin-2(1H)-yl)acetyl]amino}-1H-benzimidazol-2-yl)ethyl]benzamide

N-[2-(1-methyl-5-{[(4-methyl-1-oxophthalazin-2(1H)-yl)acetyl]amino}-1H-benzimidazol-2-yl)ethyl]benzamide

Cat. No.: B11396220
M. Wt: 494.5 g/mol
InChI Key: JDYRUHUVYMWTSO-UHFFFAOYSA-N
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Description

N-(2-{1-METHYL-5-[2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE is a complex organic compound featuring multiple functional groups, including benzodiazole, phthalazine, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-METHYL-5-[2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then coupled through amide bond formation. Key steps include:

    Formation of the Benzodiazole Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Phthalazine Derivative: This step often requires the condensation of hydrazine derivatives with phthalic anhydride or its derivatives.

    Coupling Reactions: The final step involves the coupling of the benzodiazole and phthalazine intermediates with benzamide derivatives under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-METHYL-5-[2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at positions on the benzodiazole or phthalazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which N-(2-{1-METHYL-5-[2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to downstream effects on cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{1-METHYL-5-[2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE: shares structural similarities with other benzodiazole and phthalazine derivatives, such as:

Uniqueness

The uniqueness of N-(2-{1-METHYL-5-[2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C28H26N6O3

Molecular Weight

494.5 g/mol

IUPAC Name

N-[2-[1-methyl-5-[[2-(4-methyl-1-oxophthalazin-2-yl)acetyl]amino]benzimidazol-2-yl]ethyl]benzamide

InChI

InChI=1S/C28H26N6O3/c1-18-21-10-6-7-11-22(21)28(37)34(32-18)17-26(35)30-20-12-13-24-23(16-20)31-25(33(24)2)14-15-29-27(36)19-8-4-3-5-9-19/h3-13,16H,14-15,17H2,1-2H3,(H,29,36)(H,30,35)

InChI Key

JDYRUHUVYMWTSO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC3=CC4=C(C=C3)N(C(=N4)CCNC(=O)C5=CC=CC=C5)C

Origin of Product

United States

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